Cas no 1903330-77-7 (N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide)

N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide structure
1903330-77-7 structure
Product Name:N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide
CAS No:1903330-77-7
MF:C21H25N3O4
MW:383.440905332565
CID:5900219
PubChem ID:92081013
Update Time:2025-07-14

N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 1903330-77-7
    • N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide
    • N-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide
    • AKOS025343851
    • F6474-0248
    • N-[2-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]benzamide
    • Inchi: 1S/C21H25N3O4/c1-15-12-18(13-19(25)23(15)2)28-17-8-10-24(11-9-17)20(26)14-22-21(27)16-6-4-3-5-7-16/h3-7,12-13,17H,8-11,14H2,1-2H3,(H,22,27)
    • InChI Key: LPGASWHIBMODBX-UHFFFAOYSA-N
    • SMILES: O(C1=CC(N(C)C(C)=C1)=O)C1CCN(C(CNC(C2C=CC=CC=2)=O)=O)CC1

Computed Properties

  • Exact Mass: 383.18450629g/mol
  • Monoisotopic Mass: 383.18450629g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 671
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 79Ų

N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide Pricemore >>

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N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide Related Literature

Additional information on N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide

Comprehensive Overview of N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide (CAS No. 1903330-77-7)

In the rapidly evolving field of medicinal chemistry and pharmaceutical research, N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide (CAS No. 1903330-77-7) has emerged as a compound of significant interest. This molecule, characterized by its intricate structure featuring a piperidine core and a benzamide moiety, is being explored for its potential applications in drug discovery and development. Researchers are particularly intrigued by its unique pharmacophore, which combines a 1,6-dimethyl-2-oxo-1,2-dihydropyridine fragment with a piperidinyloxy linkage, offering a promising scaffold for modulating biological targets.

The compound's CAS No. 1903330-77-7 serves as a critical identifier in chemical databases, enabling precise tracking in academic and industrial research. Its systematic name, N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide, highlights its structural complexity, which includes a benzamide group attached to a 2-oxoethyl chain. This design is often associated with enhanced bioavailability and target specificity, making it a subject of intense study in the context of kinase inhibition and GPCR modulation—two areas dominating current drug discovery trends.

Recent discussions in scientific forums and search engine queries reveal growing curiosity about the synthetic routes and structure-activity relationships (SAR) of this compound. Researchers are investigating whether modifications to its 1,6-dimethyl-2-oxo-1,2-dihydropyridine or piperidinyloxy components could improve its pharmacokinetic properties. Such inquiries align with broader industry demands for small-molecule therapeutics with optimized ADME profiles (absorption, distribution, metabolism, and excretion).

Another hot topic linked to CAS No. 1903330-77-7 is its potential role in addressing undruggable targets—a term frequently searched in AI-driven literature analysis. The compound's ability to interact with challenging protein surfaces, thanks to its hybrid heterocyclic architecture, positions it as a candidate for pioneering targeted therapies. This aligns with the pharmaceutical industry's shift toward precision medicine, where molecules like this are scrutinized for their selectivity and potency against disease-specific pathways.

From a technical standpoint, the benzamide group in N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide is a well-recognized pharmacophore in drug design, often associated with hydrogen-bonding interactions critical for target engagement. Meanwhile, the 1,6-dimethyl-2-oxo-1,2-dihydropyridine segment introduces rigidity and electronic effects that may influence binding affinity. Such features are frequently explored in computational chemistry studies, another trending search term among chemists leveraging AI-driven molecular modeling tools.

In summary, N-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)benzamide (CAS No. 1903330-77-7) represents a compelling case study in modern drug discovery. Its structural ingenuity and relevance to cutting-edge research themes—such as kinase inhibitors, undruggable targets, and computational ADME prediction—ensure its place in ongoing scientific discourse. As the demand for novel therapeutic scaffolds grows, this compound will likely remain a focal point for innovation in medicinal chemistry.

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